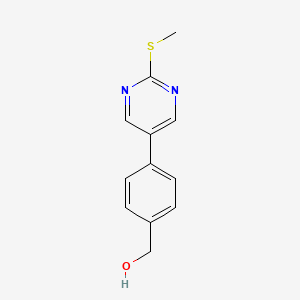

(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol

CAS No.:

Cat. No.: VC17411825

Molecular Formula: C12H12N2OS

Molecular Weight: 232.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2OS |

|---|---|

| Molecular Weight | 232.30 g/mol |

| IUPAC Name | [4-(2-methylsulfanylpyrimidin-5-yl)phenyl]methanol |

| Standard InChI | InChI=1S/C12H12N2OS/c1-16-12-13-6-11(7-14-12)10-4-2-9(8-15)3-5-10/h2-7,15H,8H2,1H3 |

| Standard InChI Key | OUNZVYQKAQCUJZ-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=NC=C(C=N1)C2=CC=C(C=C2)CO |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s structure combines a pyrimidine core with two functional groups:

-

Methylthio (-SMe) at the pyrimidine’s 2-position, enhancing electron-deficient character.

-

Phenylmethanol (-C₆H₄CH₂OH) at the 4-position, introducing aromaticity and hydroxyl reactivity.

Table 1: Derived Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂OS |

| Molecular Weight | 232.3 g/mol |

| SMILES Notation | COc1ccc(cc1)C2=NC(=NC=C2)SC |

Structural Analogues and Comparisons

-

Analogues with Methylthio Groups: Compounds like (2-(Methylthio)-4-(phenylamino)pyrimidin-5-yl)methanol (CAS 211245-55-5) share the methylthio-pyrimidine motif but differ in the substituent at position 4 (phenylamino vs. phenylmethanol) .

-

Phenylmethanol Derivatives: [4-(2-Methylpyrimidin-5-yl)phenyl]methanol (PubChem CID 131552849) lacks the methylthio group but demonstrates similar aromatic-alcohol functionality .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no direct synthesis is documented, plausible methods include:

-

Suzuki-Miyaura Coupling: Reacting 5-bromo-2-(methylthio)pyrimidine with 4-(hydroxymethyl)phenylboronic acid under palladium catalysis .

-

Reduction of Carbonyl Precursors: Lithium aluminium hydride (LiAlH₄) reduction of a ketone intermediate, as seen in the synthesis of (4-(ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Cross-coupling to attach phenyl group |

| 2 | LiAlH₄, THF, 0°C, 1 hr | Reduce ketone to methanol |

Challenges in Synthesis

-

Regioselectivity: Ensuring correct substitution on the pyrimidine ring.

-

Stability of Methanol Group: Protection/deprotection strategies may be needed to prevent oxidation during synthesis .

Physical and Chemical Properties

Physical Characteristics

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, THF) due to the hydroxyl group; limited solubility in water.

-

Melting Point: Estimated 130–150°C based on analogues like (4-Methyl-2-phenyl-5-pyrimidinyl)methanol (MP: 142°C) .

Reactivity and Stability

-

Methylthio Group: Susceptible to oxidation to sulfoxides/sulfones under strong oxidizing conditions.

-

Hydroxyl Group: Can undergo esterification (e.g., with acetic anhydride) or oxidation to a ketone .

Table 3: Comparative Reactivity of Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume